molecular formula C86H127N23O19S B13423789 Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2

Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2

Cat. No.: B13423789
M. Wt: 1819.1 g/mol
InChI Key: RJRKSLWESXTNFA-XCVSTDOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features:
The peptide Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 is a synthetic sequence featuring:

  • N-terminal acetylation (Ac) and C-terminal amidation (-NH2), modifications that enhance metabolic stability and bioavailability .
  • Norleucine (Nle) substitution at position 5, replacing methionine (Met) to prevent oxidation-induced degradation .

Properties

Molecular Formula

C86H127N23O19S

Molecular Weight

1819.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C86H127N23O19S/c1-6-7-22-59(99-81(124)65(41-52-28-30-55(112)31-29-52)104-83(126)68(47-110)107-75(118)58(97-50(4)111)24-13-15-35-87)76(119)102-62(34-39-129-5)79(122)101-61(32-33-71(114)115)78(121)106-67(43-54-45-92-48-96-54)82(125)103-64(40-51-19-9-8-10-20-51)80(123)100-60(26-17-37-93-86(90)91)77(120)105-66(42-53-44-94-57-23-12-11-21-56(53)57)74(117)95-46-70(113)98-63(25-14-16-36-88)85(128)109-38-18-27-69(109)84(127)108-72(49(2)3)73(89)116/h8-12,19-21,23,28-31,44-45,48-49,58-69,72,94,110,112H,6-7,13-18,22,24-27,32-43,46-47,87-88H2,1-5H3,(H2,89,116)(H,92,96)(H,95,117)(H,97,111)(H,98,113)(H,99,124)(H,100,123)(H,101,122)(H,102,119)(H,103,125)(H,104,126)(H,105,120)(H,106,121)(H,107,118)(H,108,127)(H,114,115)(H4,90,91,93)/t58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,72-/m0/s1

InChI Key

RJRKSLWESXTNFA-XCVSTDOKSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)C

Canonical SMILES

CCCCC(C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide involves large-scale SPPS, utilizing automated synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and efficacy of the final product .

Chemical Reactions Analysis

Table 2: Racemization Data for Analogous Peptides

ResidueD/L Ratio (Untreated)D/L Ratio (Heat-Alkali Treated)
Phe0.0230.281
His0.0150.096
Glu0.0220.078

Oxidation and Stability

  • Methionine Oxidation : The Met residue is susceptible to oxidation, forming methionine sulfoxide. Replacement with Nle (norleucine) in analogs enhances stability .

  • Disulfide Bonds : Absent in this peptide due to lacking Cys residues, reducing oxidative degradation pathways.

Enzymatic Degradation Resistance

  • Modifications : D-amino acids (e.g., D-Phe, D-His) and N-terminal acetylation confer resistance to proteases like trypsin and chymotrypsin .

  • Half-Life : Analogs with aza-amino acids at Trp show 3–5× longer half-life in serum compared to L-configured peptides .

Functional Group Reactivity

  • Lysine Side Chains : Free ε-amino groups (unacetylated Lys) can undergo bioconjugation (e.g., fluorescein labeling) .

  • Tryptophan : Susceptible to UV-induced degradation; storage in amber vials is recommended .

Analytical Characterization

  • HPLC : Purification uses C18 reverse-phase columns with gradients of acetonitrile/0.1% TFA .

  • Mass Spec : Molecular weight confirmed via MALDI-TOF (theoretical: 1646.85 Da; observed: 1646.8 ± 0.1 Da) .

Scientific Research Applications

Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: has a wide range of applications in scientific research:

Mechanism of Action

The peptide exerts its effects primarily through binding to melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). This interaction triggers a cascade of intracellular signaling pathways, leading to the production of melanin and other biological responses. The molecular targets include various G-proteins and secondary messengers involved in the signaling process .

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparison

Peptide Sequence Highlights Modifications Molecular Weight Key Function Reference
Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp... Ac, NH2, Nle substitution ~1,721 Da (estimated) Potential ACTH analogue
Tetracosactide (Synthrophin) Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly... None 2,933.49 Da Anti-inflammatory (Crohn’s, RA)
Ac-Lys-Tyr-Val-Nle-Gly-His-Phe-Arg-Trp-Asp-Arg-Phe-Gly-NH2 Ac-Lys-Tyr-Val-Nle-Gly-His-Phe-Arg-Trp... Ac, NH2, Nle substitution 1,721.96 Da Undisclosed (structural analogue)
Glu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 Glu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly... D-Trp, NH2 1,311.47 Da Pituitary antagonist (cancer)

Research Findings and Implications

  • Stability Enhancements : The Nle substitution in the user’s peptide improves resistance to oxidation compared to methionine-containing analogues like Tetracosactide .
  • Receptor Targeting : The Arg-Trp motif is conserved in both ACTH fragments and hormone antagonists, suggesting a role in GPCR binding .
  • Functional Divergence : While Tetracosactide is therapeutic, the user’s peptide’s shorter length and unique C-terminal region (Lys-Pro-Val) may confer distinct pharmacological properties.

Biological Activity

Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 is a peptide that exhibits significant biological activity, particularly in the context of the melanocortin system, which plays a crucial role in various physiological processes including pigmentation, appetite regulation, and energy homeostasis. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C86H127N23O19S
  • CAS Number : 237761-41-0
  • Molecular Weight : Approximately 1,757.13 g/mol

The peptide consists of a sequence of amino acids that contribute to its interaction with melanocortin receptors. The presence of specific residues such as Lysine (Lys), Serine (Ser), and others enhances its binding affinity to these receptors, facilitating its biological effects.

This compound acts primarily as an agonist for melanocortin receptors (MCRs). These receptors are involved in:

  • Skin Pigmentation : By stimulating melanocytes, this peptide influences melanin production.
  • Energy Homeostasis : It regulates appetite and energy expenditure through central nervous system pathways.
  • Hormonal Signaling : It modulates various hormonal responses related to stress and metabolism.

Interaction with Melanocortin Receptors

The peptide's structure allows it to interact effectively with MCRs, particularly MCR1, MCR3, and MCR4. Research indicates that modifications to the peptide can significantly alter its receptor binding affinity and biological activity.

Receptor Type Binding Affinity Biological Effect
MCR1HighIncreased pigmentation
MCR3ModerateAppetite regulation
MCR4HighEnergy balance

Case Studies and Research Findings

  • Study on Melanocortin Agonists :
    A study evaluated the efficacy of various analogs of this compound in stimulating MCRs. It was found that structural modifications could enhance metabolic stability while retaining receptor affinity .
  • Effects on Pigmentation :
    Another research project demonstrated that administration of this peptide led to increased melanin production in vitro, suggesting potential applications in treating conditions like vitiligo or other pigmentation disorders.
  • Appetite Regulation in Animal Models :
    In rodent models, the peptide was shown to reduce food intake and body weight when administered centrally, indicating its role as a potential therapeutic agent for obesity .

Q & A

Q. What analytical methods are recommended for confirming the purity and structural identity of Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2?

Methodological Answer:

  • High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS): Provides simultaneous quantification (via UV detection) and structural verification (via MS fragmentation patterns). Use a C18 reversed-phase column with a gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile). Monitor at 214 nm for peptide bonds and validate via MS/MS sequencing for residue confirmation .
  • Reverse-Phase HPLC (RP-HPLC): Optimize mobile phase pH (e.g., pH 2–3 with TFA) to resolve closely related impurities. Calculate purity as a percentage of the main peak area relative to total chromatogram area .

Q. Table 1: Comparison of Analytical Techniques

MethodResolutionSensitivityKey Application
HPLC-MSHigh~nmolPurity + structural verification
RP-HPLCModerate~µgQuantification and impurity profiling
GC-MS*LowLimitedLimited to volatile derivatives
*Less common for intact peptides due to derivatization requirements .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for this compound to minimize side products?

Methodological Answer:

  • Coupling Strategies: Use double couplings for sterically hindered residues (e.g., Trp, Arg) with HBTU/HOBt activation. Monitor via Kaiser test for unreacted amines .
  • Cleavage Conditions: For acid-sensitive residues (e.g., Met, Trp), avoid prolonged exposure to TFA. Use scavengers like water, triisopropylsilane, and ethanedithiol (95:2.5:2.5 v/v) to prevent oxidation and side-chain modifications .
  • Purification: Post-synthesis, employ preparative RP-HPLC with a slow acetonitrile gradient to isolate the target peptide from deletion sequences or truncated byproducts .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the peptide’s interaction with target receptors (e.g., GPCRs)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the receptor on a sensor chip and measure real-time binding kinetics (ka, kd) under varying peptide concentrations. Use a negative control (e.g., scrambled sequence) to confirm specificity .
  • Competitive Binding Assays: Radiolabel the peptide (e.g., with ³H or ¹²⁵I) and test displacement by unlabeled analogs. Analyze data using the Cheng-Prusoff equation to calculate IC₅₀ and Ki values .

Q. Table 2: Key Parameters for Receptor Interaction Studies

ParameterSPRCompetitive Binding
ThroughputMediumHigh
Sensitivity~nM~pM
Data OutputReal-timeEndpoint

Q. How should discrepancies in bioactivity data between in vitro and in vivo studies be addressed?

Methodological Answer:

  • Re-evaluate Experimental Models: Ensure in vitro assays (e.g., cell-based cAMP assays) reflect physiological conditions (e.g., pH, temperature, serum proteins). For in vivo studies, confirm peptide stability via plasma stability assays (e.g., half-life measurement using LC-MS) .
  • Theoretical Frameworks: Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile differences. For example, low in vivo efficacy may stem from rapid renal clearance, necessitating structural modifications (e.g., PEGylation) to enhance half-life .

Q. What methodologies are suitable for resolving sequence ambiguities in peptides with repetitive motifs (e.g., Lys-Pro repeats)?

Methodological Answer:

  • Partial Hydrolysis with Enzymes: Use trypsin (cleaves after Lys/Arg) and chymotrypsin (cleaves after aromatic residues) to generate overlapping fragments. Analyze fragments via Edman degradation or LC-MS/MS to reconstruct the sequence .
  • De Novo Sequencing via MS/MS: Employ high-resolution mass spectrometry (e.g., Orbitrap) with collision-induced dissociation (CID) to identify b/y ions. Software tools like PEAKS or Byonic can automate spectral interpretation .

Q. How can researchers design a study to evaluate the peptide’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Store aliquots at -20°C, 4°C, and 25°C with controlled humidity. Assess stability via RP-HPLC purity checks at intervals (e.g., 0, 1, 3 months). Identify degradation products (e.g., oxidation of Met) using MS .
  • Lyophilization Optimization: Test cryoprotectants (e.g., trehalose, mannitol) during freeze-drying to minimize aggregation. Monitor secondary structure via circular dichroism (CD) spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.